![molecular formula C13H25NO3 B069588 N-Boc-D-cyclohexylglycinol CAS No. 188348-00-7](/img/structure/B69588.png)
N-Boc-D-cyclohexylglycinol
Overview
Description
N-Boc-D-cyclohexylglycinol is a synthetic organic compound with the molecular formula C13H25NO3. It is a white crystalline solid that is soluble in common organic solvents. This compound is often used in peptide synthesis and as a chiral intermediate in various chemical reactions .
Preparation Methods
The preparation of N-Boc-D-cyclohexylglycinol typically involves the reaction of D-cyclohexylglycine with tert-butoxycarbonyl chlorinating agent (Boc2O) to generate the desired product . Another method involves the reduction of N-protected amino acids to 1,2-amino alcohols using 1,1’-carbonyldiimidazole and sodium borohydride .
Chemical Reactions Analysis
N-Boc-D-cyclohexylglycinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include sodium borohydride, 1,1’-carbonyldiimidazole, and tert-butoxycarbonyl chlorinating agent . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Peptidomimetics Design
N-Boc-D-cyclohexylglycinol is utilized as a non-canonical amino acid (ncAA) in the synthesis of peptidomimetics. These are molecules that mimic the structure and function of peptides but offer enhanced stability and bioactivity. The incorporation of cyclohexyl groups into peptide structures can significantly influence their conformational properties and biological activities.
- Structural Modifications : The bulky cyclohexyl side chain contributes to increased steric hindrance, which can stabilize helical structures in peptides. This stabilization is crucial for maintaining the desired biological activity of therapeutic peptides .
- Membrane Permeability : Studies indicate that peptidomimetics containing this compound exhibit improved membrane permeability due to the lipophilicity introduced by the cyclohexyl group. This property is advantageous for drug delivery systems where efficient cellular uptake is essential .
Therapeutic Applications
The therapeutic potential of this compound derivatives has been explored in various contexts:
- Cancer Treatment : Research has shown that cyclic peptides incorporating this compound can enhance proteolytic stability and exhibit higher cytotoxicity against cancer cells. This property makes them promising candidates for developing novel anticancer agents .
- Neuropharmacology : The compound has been investigated for its role in modulating neurotransmitter systems. Its structural characteristics allow it to interact effectively with neuroreceptors, potentially leading to new treatments for neurological disorders .
Synthesis and Modification Techniques
The synthesis of this compound typically involves several strategies that enhance its utility in research:
- Green Chemistry Approaches : Recent studies emphasize environmentally friendly synthesis methods that reduce waste and improve yield. For instance, using biocompatible solvents and reagents has been shown to facilitate the efficient synthesis of this compound without compromising safety or efficacy .
- Catalytic Methods : Innovative catalytic methods have been developed to modify the amino acid structure efficiently. These methods allow for the selective introduction of functional groups, enhancing the versatility of this compound in drug design .
Case Studies
Several case studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of N-Boc-D-cyclohexylglycinol involves its role as a chiral intermediate in chemical reactions. It interacts with molecular targets and pathways to facilitate the synthesis of peptides and other compounds. The specific molecular targets and pathways depend on the particular application and reaction conditions .
Comparison with Similar Compounds
N-Boc-D-cyclohexylglycinol can be compared with other similar compounds such as:
N-Boc-L-cyclohexylglycinol: This compound has a similar structure but differs in the stereochemistry of the cyclohexyl group.
Boc-D-phenylalaninol: Another compound used in peptide synthesis with a different aromatic group.
Boc-2-methoxy-L-phenylalanine: A compound used in solid-phase peptide synthesis with a methoxy group.
This compound is unique due to its specific chiral configuration and its applications in peptide synthesis and as a chiral intermediate.
Biological Activity
N-Boc-D-cyclohexylglycinol, also known as N-Boc-2-cyclohexyl-D-glycine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the chemical formula C₁₃H₂₃NO₄ and is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom of the cyclohexylglycine structure. The compound is primarily used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals.
Anticancer Potential
Recent studies have investigated the biological activity of this compound as a ligand in metal complexes for anticancer applications. For instance, a study evaluated two platinum complexes that utilized cyclohexylglycine as a ligand. These complexes demonstrated significant cytotoxicity against human colon cancer cells, with IC₅₀ values indicating their potential as therapeutic agents. Specifically, one complex exhibited an IC₅₀ value of 35.51 μM after 72 hours of treatment, showcasing its effectiveness compared to standard chemotherapeutics like carboplatin .
Inhibition of Enzymatic Activity
This compound has also been studied for its role in inhibiting specific enzymes. Research indicates that compounds similar to this compound can act as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression. The selective inhibition of COX-2 by such compounds may lead to reduced side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Synthesis and Deprotection Methods
The synthesis of this compound typically involves the protection of the amino group using a Boc group, followed by cyclization or other modifications to introduce the cyclohexyl moiety. A notable method for deprotecting the Boc group involves using oxalyl chloride under mild conditions, which allows for high yields and selectivity in subsequent reactions .
Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBRORWNNGUYQA-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479918 | |
Record name | tert-Butyl [(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188348-00-7 | |
Record name | tert-Butyl [(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-D-cyclohexylglycinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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